molecular formula C19H17NO6 B557726 Fmoc-D-Asp-OH CAS No. 136083-57-3

Fmoc-D-Asp-OH

Cat. No. B557726
M. Wt: 355.3 g/mol
InChI Key: KSDTXRUIZMTBNV-MRXNPFEDSA-N
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Description

Fmoc-D-Asp-OH, also known as Fmoc-L-aspartic acid 4-tert-butyl ester, is a Fmoc protected amino acid used in solid phase peptide synthesis . It is a white crystalline powder and serves as a building block for the synthesis of peptides containing the D-Asp-Gly motif .

It is used in Fmoc solid-phase peptide synthesis . The synthesis process involves the use of dipropylamine (DPA) as a fluorenylmethyloxycarbonyl (Fmoc) deprotection reagent to strongly reduce aspartimide formation compared to piperidine (PPR) in high-temperature (60 °C) solid-phase peptide synthesis (SPPS) .


Molecular Structure Analysis

The molecular formula of Fmoc-D-Asp-OH is C19H17NO6 . Its molecular weight is 355.34 . The structure of Fmoc-D-Asp(OtBu)-OH includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is an aromatic amine-protecting group .


Chemical Reactions Analysis

Fmoc-D-Asp(OtBu)-OH is used to prevent the formation of aspartimide by-products in Fmoc solid phase peptide synthesis . The bulky OMpe protecting group reduces aspartimide formation during Fmoc SPPS as compared to OtBu .


Physical And Chemical Properties Analysis

Fmoc-D-Asp(OtBu)-OH appears as a white to slight yellow to beige powder . It has a melting point of 146-151 °C . The product is soluble in N,N-dimethylformamide (DMF) .

Scientific Research Applications

  • Fmoc-D-Asp-OH is utilized in solid phase peptide synthesis, where it helps to minimize base-catalyzed aspartimide formation, a common problem in peptide synthesis (Karlström & Undén, 1996).

  • It is used in the formation of nanofibril hydrogels in cell culture applications. These hydrogels support cell viability and growth, mimicking the integrin-binding RGD peptide of fibronectin (Liyanage et al., 2015).

  • Fmoc-D-Asp-OH derivatives have been developed to address aspartimide formation in peptide synthesis, improving the homogeneity of aspartyl-containing peptides (Behrendt et al., 2015).

  • It is used in capillary zone electrophoresis for enantioseparation, demonstrating its utility in analytical chemistry (Hong-li, 2005).

  • Research has focused on various Asp β-carboxy protecting groups, including Fmoc-D-Asp-OH derivatives, to solve the aspartimide problem in Fmoc-based solid phase peptide synthesis (SPPS) (Mergler et al., 2003).

  • Fmoc-D-Asp-OH is used in the formation of minimalistic dipeptide hydrogels. These hydrogels exhibit unique properties like low critical gelation concentration and support cell growth, demonstrating potential for biomedical applications (Chakraborty et al., 2020).

  • It is involved in the synthesis of photocaged peptides, useful in the study of dynamic biological processes (Tang et al., 2015).

  • Fmoc-D-Asp-OH is used in the on-resin cyclization of peptides, demonstrating its utility in the synthesis of complex peptide structures (Marlowe, 1993).

  • It has been incorporated into stable supramolecular hydrogels, which have potential applications in materials science and biomedical fields (Adhikari & Banerjee, 2011).

  • Research has explored the self-assembled structures formed by Fmoc-D-Asp-OH, contributing to the design of novel nanoarchitectures for various applications in material chemistry and bioscience (Gour et al., 2021).

Safety And Hazards

Fmoc-D-Asp-OH is hazardous to the aquatic environment, both short-term (Acute) - Category Acute 1 and long-term (Chronic) - Category Chronic 1 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Relevant Papers The paper “Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis” discusses the use of dipropylamine (DPA) as a fluorenylmethyloxycarbonyl (Fmoc) deprotection reagent to strongly reduce aspartimide formation compared to piperidine (PPR) in high-temperature (60 °C) solid-phase peptide synthesis (SPPS) . Another paper “Fmoc-Modified Amino Acids and Short Peptides: Simple Bio-Inspired Building Blocks for the Fabrication of Functional Materials” discusses the self-organizations of Fmoc-modified simple biomolecules .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDTXRUIZMTBNV-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426525
Record name Fmoc-D-Asp-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Asp-OH

CAS RN

136083-57-3
Record name Fmoc-D-Asp-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 136083-57-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
JB Esquivel, C Sanchez, MJ Fazio - Journal of liquid …, 1998 - Taylor & Francis
… In this case the detection of Fmoc-D-Asp-OH acid in research samples of Fmoc-Asp-OH was facilitated by the ideal elution order (D isomer first). Similar molecules such as the side-…
Number of citations: 22 www.tandfonline.com
M Pelay-Gimeno, Y García-Ramos… - Nature …, 2013 - nature.com
Pipecolidepsin A is a head-to-side-chain cyclodepsipeptide isolated from the marine sponge Homophymia lamellosa. This compound shows relevant cytotoxic activity in three human …
Number of citations: 59 www.nature.com
T Shimizu, H Fukuda, S Murayama… - Journal of …, 2002 - Wiley Online Library
Senile plaques and amyloid‐bearing vessels consisting of fibrillar amyloid β peptides (Aβ) are characteristic neuropathological features of Alzheimer's disease (AD). Aβ undergo …
Number of citations: 124 onlinelibrary.wiley.com
M Pelay-Gimeno, F Albericio, J Tulla-Puche - Nature Protocols, 2016 - nature.com
Cyclodepsipeptides are cyclic peptides in which at least one amide link on the backbone is replaced with an ester link. These natural products present a high structural diversity that …
Number of citations: 24 www.nature.com
M Lay, W Bannwarth - Journal of Peptide Science, 2015 - Wiley Online Library
… The resulting amino acid was tested for the content of Fmoc- d-Asp-OH using chiral HPLC. Indicating a 7% formation of d-amino acid, this racemization rate is lower than the ones …
Number of citations: 5 onlinelibrary.wiley.com
SA Low, J Yang, J Kopeček - Bioconjugate chemistry, 2014 - ACS Publications
… 1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU), chloro-trityl resin, hydroxybenzotriazole (HOBt), and N-9-fuorenylmethoxycarbonyl-d-aspartic acid (Fmoc-d-Asp-OH…
Number of citations: 51 pubs.acs.org
G Alboreggia, P Udompholkul, C Baggio… - Journal of Medicinal …, 2023 - ACS Publications
… The amino acids coupled were Fmoc-d-Trp-OH, Fmoc-l-octahydroindole-2-carboxylic acid, and Fmoc-d-Asp-OH. Two peaks are observed in the HPLC result both corresponding to the …
Number of citations: 4 pubs.acs.org
LJ González, T Shimizu, Y Satomi… - Rapid …, 2000 - Wiley Online Library
Spectra obtained by low‐energy electrospray ionization tandem mass spectrometry (ESI‐MS/MS) of 34 peptides containing aspartic acids at position n were studied and unambiguously …
P Romanovskis, AF Spatola - The Journal of peptide research, 1998 - Wiley Online Library
… Fmoc-D-Asp-ONB was obtained starting from Fmoc-D-AspOH (3.55 g, 20 mM), and following the general procedure developed for the L-compound, 31. After crystallization twice from …
Number of citations: 71 onlinelibrary.wiley.com
HI Farah, U Supratman, AT Hidayat… - …, 2022 - Wiley Online Library
Cyclodepsipeptide are a class of natural cyclic peptides that have a wide range of biological activities, hence the potential to be developed as new drug candidates. Cyclodpesipeptides …

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